4-N-(4-methoxyphenyl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine
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Overview
Description
N4-(4-METHOXYPHENYL)-5-NITRO-N2-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a nitro group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as sodium borohydride for reduction reactions and various catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N4-(4-METHOXYPHENYL)-5-NITRO-N2-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, various oxidizing agents for oxidation, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a wide range of functional groups to the molecule.
Scientific Research Applications
N4-(4-METHOXYPHENYL)-5-NITRO-N2-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-2,4,6-TRIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(4-METHOXYPHENYL)-5-NITRO-N2-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The nitro group and pyrimidine ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,6-pyrimidinediamine: Shares the pyrimidine ring structure but lacks the methoxyphenyl and nitro groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
N4-(4-METHOXYPHENYL)-5-NITRO-N2-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-2,4,6-TRIAMINE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H20N6O4 |
---|---|
Molecular Weight |
360.37 g/mol |
IUPAC Name |
4-N-(4-methoxyphenyl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C16H20N6O4/c1-25-11-6-4-10(5-7-11)19-15-13(22(23)24)14(17)20-16(21-15)18-9-12-3-2-8-26-12/h4-7,12H,2-3,8-9H2,1H3,(H4,17,18,19,20,21) |
InChI Key |
WFCDJNBWLORAEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3CCCO3 |
solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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